11-Deoxy Limaprost 11-Deoxy Limaprost an impurity of Limaprost
Brand Name: Vulcanchem
CAS No.: 853998-93-3
VCID: VC0194671
InChI: InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1
SMILES: CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O
Molecular Formula: C22H36O4
Molecular Weight: 364.53

11-Deoxy Limaprost

CAS No.: 853998-93-3

Cat. No.: VC0194671

Molecular Formula: C22H36O4

Molecular Weight: 364.53

Purity: > 95%

* For research use only. Not for human or veterinary use.

11-Deoxy Limaprost - 853998-93-3

Specification

CAS No. 853998-93-3
Molecular Formula C22H36O4
Molecular Weight 364.53
IUPAC Name (E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
Standard InChI InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1
SMILES CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

11-Deoxy Limaprost is characterized by the molecular formula C22H36O4 with a molecular weight of approximately 367.5 g/mol. The compound exists as a solid at room temperature and typically appears as a white or off-white substance. Structurally, 11-Deoxy Limaprost belongs to the prostaglandin family, featuring characteristic functional groups including hydroxyl and carboxylic acid moieties similar to its parent compound Limaprost.

Structural Variations

A deuterated variant, 11-Deoxy Limaprost-d3, has been synthesized for analytical and research applications. This isotopically labeled analogue has the molecular formula C22H33D3O4 with a molecular weight of 367.54 g/mol . The deuterium labeling makes this compound particularly valuable for tracing metabolic pathways in biological systems and for use as an analytical standard .

Formation Mechanisms

Degradation Pathway

11-Deoxy Limaprost, also referred to as 11-deoxy-Δ10 in scientific literature, is primarily formed through the degradation of Limaprost under specific environmental conditions . The compound represents one of the main degradation products of Limaprost, particularly in humid environments .

Analytical Detection Methods

Chromatographic Techniques

While the search results don't provide specific analytical methods for 11-Deoxy Limaprost, research on Limaprost indicates that liquid chromatography-mass spectrometry with differential mobility spectrometry (LC-MS/MS with DMS) enhances selectivity for quantification in bioequivalence studies and would likely be applicable to 11-Deoxy Limaprost detection as well.

Spectroscopic Identification

Various spectroscopic techniques have been employed in the characterization of Limaprost degradation products, including Raman spectroscopy and solid-state NMR spectroscopy . These methods are valuable for confirming the presence of 11-Deoxy Limaprost in stability studies and pharmaceutical formulations.

Stability Studies

Environmental Factors

Research indicates that Limaprost rapidly degrades to 11-Deoxy Limaprost (11-deoxy-Δ10) under humid conditions . This degradation represents a significant challenge in pharmaceutical formulation and storage, necessitating specialized stabilization strategies .

Stabilization Approaches

To prevent the degradation of Limaprost to 11-Deoxy Limaprost, various cyclodextrin-based formulation strategies have been developed:

  • β-Cyclodextrin (β-CD) complexation has been shown to improve the stability of Limaprost in humid conditions, though degradation still occurs over time .

  • Ternary inclusion complexes involving both α-cyclodextrin (α-CD) and β-CD provide superior stabilization compared to binary complexes with either cyclodextrin alone .

  • Quantitative degradation studies have revealed that during storage at 30°C/75% relative humidity for 4 weeks, approximately 19% of Limaprost degraded to 11-Deoxy Limaprost in the β-CD complex, while only 8.1% degraded in the α-CD complex, and just 2.2% degraded in the α-/β-CD ternary complex .

Mechanism of Stabilization

The mechanism by which cyclodextrins prevent Limaprost degradation to 11-Deoxy Limaprost involves several factors:

  • The rapid crystallization of β-CD from the Limaprost/β-CD complex releases free amorphous drug, which is susceptible to degradation .

  • The co-presence of α-CD and β-CD suppresses the dissociation and crystallization of β-CD from the inclusion complex .

  • Different moieties of Limaprost interact with each cyclodextrin: α-CD predominantly includes the alkyl ω-chain, whereas β-CD includes the five-membered ring .

  • In the α-CD complex, the secondary hydroxyl group of α-CD located near the five-membered ring may act as a general base catalyst in aqueous solutions, promoting dehydration to 11-Deoxy Limaprost .

Research Applications

Analytical Standards

The deuterated variant, 11-Deoxy Limaprost-d3, serves as a valuable analytical standard for pharmaceutical quality control and research applications . It is particularly useful for quantifying 11-Deoxy Limaprost as an impurity in Limaprost formulations .

Pharmaceutical Stability Research

11-Deoxy Limaprost plays a crucial role in pharmaceutical stability research, serving as a key marker for degradation in Limaprost formulations . Understanding the formation of this compound has led to improved formulation strategies that enhance the stability of Limaprost-containing medications .

Pharmaceutical Implications

Formulation Challenges

The tendency of Limaprost to degrade to 11-Deoxy Limaprost presents significant challenges for pharmaceutical formulation and packaging. This is particularly relevant for one-dose packaging practices in hospitals and pharmacies, where medications may be removed from their original protective packaging .

Innovative Formulation Strategies

Research has demonstrated that tablets containing Limaprost alfadex lyophilized with β-CD exhibit remarkably improved stability, with Limaprost remaining chemically stable for 19 weeks at 30°C and 75% relative humidity . This represents a significant advancement in addressing the degradation challenge.

Comparative Stability Data

The following table summarizes key findings regarding Limaprost degradation to 11-Deoxy Limaprost under various formulation conditions:

Formulation TypeStorage ConditionsDegradation PeriodPercentage Degraded to 11-Deoxy Limaprost
β-CD Complex30°C/75% RH4 weeks~19%
α-CD Complex30°C/75% RH4 weeks8.1%
α-/β-CD Ternary Complex30°C/75% RH4 weeks2.2%
Limaprost alfadex with β-CD (tablet)30°C/75% RH19 weeksStable (minimal degradation)

This data highlights the significant improvements in stability achieved through advanced formulation approaches .

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships between Limaprost and 11-Deoxy Limaprost could provide valuable insights into the biological activity and potential applications of both compounds. This would involve systematic studies comparing their pharmacological properties and mechanisms of action.

Alternative Stabilization Strategies

While cyclodextrin-based approaches have shown promise, exploration of alternative stabilization strategies, including novel excipients and packaging technologies, could further enhance the stability of Limaprost formulations and reduce degradation to 11-Deoxy Limaprost.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator